![molecular formula C19H22N6O B12635679 Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential therapeutic applications, particularly in antimicrobial and anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives typically involves the condensation of appropriate pyridine and piperazine derivatives under controlled conditions. One optimized method includes using dimethylformamide (DMF) as a solvent and iodine (I₂) as a catalyst. The reaction is often accelerated using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .
Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to their versatile chemical properties.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of CDKs, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and biological activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Known for their CDK4/6 inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: Studied for their role as CDK2 inhibitors and anticancer properties.
Uniqueness
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are unique due to their specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Their ability to act as CDK inhibitors and antimicrobial agents highlights their versatility and potential in various fields of research and industry .
Propriétés
Formule moléculaire |
C19H22N6O |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N6O/c1-2-9-25-14-21-19(26)15-6-7-17(22-18(15)25)24-12-10-23(11-13-24)16-5-3-4-8-20-16/h3-8,14H,2,9-13H2,1H3 |
Clé InChI |
CLJOKOBWRSBHPB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC(=O)C2=C1N=C(C=C2)N3CCN(CC3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


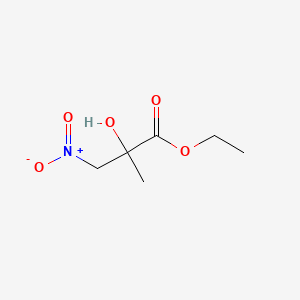
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
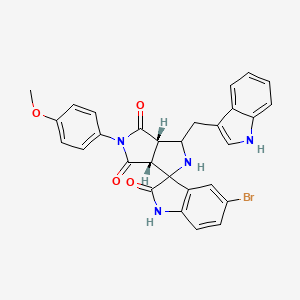
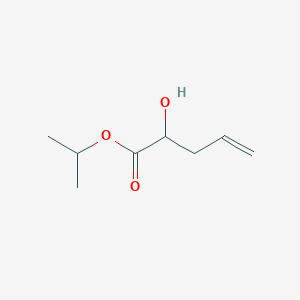
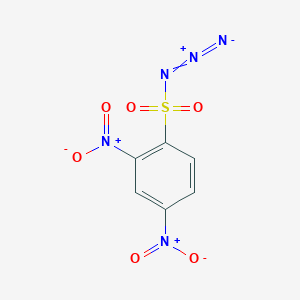
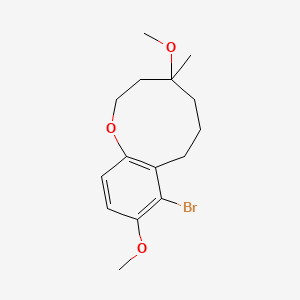
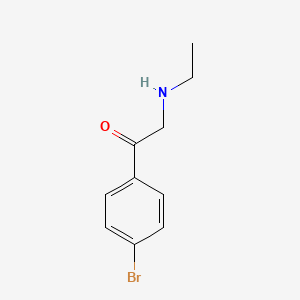
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
